molecular formula C12H15N3S B1601524 3-(1,4-Diazepan-1-yl)benzo[d]isothiazole CAS No. 99748-44-4

3-(1,4-Diazepan-1-yl)benzo[d]isothiazole

Cat. No.: B1601524
CAS No.: 99748-44-4
M. Wt: 233.33 g/mol
InChI Key: JFQKDJUJUUPSJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,4-Diazepan-1-yl)benzo[d]isothiazole is a useful research compound. Its molecular formula is C12H15N3S and its molecular weight is 233.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

99748-44-4

Molecular Formula

C12H15N3S

Molecular Weight

233.33 g/mol

IUPAC Name

3-(1,4-diazepan-1-yl)-1,2-benzothiazole

InChI

InChI=1S/C12H15N3S/c1-2-5-11-10(4-1)12(14-16-11)15-8-3-6-13-7-9-15/h1-2,4-5,13H,3,6-9H2

InChI Key

JFQKDJUJUUPSJS-UHFFFAOYSA-N

SMILES

C1CNCCN(C1)C2=NSC3=CC=CC=C32

Canonical SMILES

C1CNCCN(C1)C2=NSC3=CC=CC=C32

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of the 3-(1,4-Diazepan-1-yl)benzo[d]isothiazole Core

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into a series of simpler precursor structures. For this compound, the most logical disconnections involve the carbon-nitrogen bond linking the diazepine (B8756704) ring to the benzo[d]isothiazole scaffold and the bonds forming the heterocyclic benzo[d]isothiazole ring itself.

A primary disconnection can be made at the C3-N bond of the benzo[d]isothiazole ring. This leads to two key synthons: a 3-substituted benzo[d]isothiazole electrophile and a 1,4-diazepane nucleophile. The synthetic equivalent for the electrophilic benzo[d]isothiazole would typically be a 3-halogenated benzo[d]isothiazole, such as 3-chlorobenzo[d]isothiazole. The nucleophilic partner is the readily available 1,4-diazepane.

Further disconnection of the benzo[d]isothiazole ring itself suggests several pathways. One common approach involves the cyclization of an ortho-functionalized benzene (B151609) derivative. For instance, a 2-mercaptobenzamide can undergo intramolecular cyclization to form the benzo[d]isothiazolone core. nih.gov Alternatively, a 2-halobenzamide can react with a sulfur source to construct the ring. nih.gov These approaches highlight the importance of selecting appropriate starting materials to facilitate the formation of the core heterocyclic structure.

Direct Synthesis Approaches to the Benzo[d]isothiazole Moiety

The formation of the benzo[d]isothiazole scaffold is a critical step in the synthesis of the target compound. Various methods have been developed, primarily involving cyclization reactions and subsequent functionalization.

The construction of the benzo[d]isothiazole ring can be achieved through several cyclization strategies, often categorized as intramolecular or intermolecular pathways.

Intramolecular Cyclization: A prevalent method involves the oxidative dehydrogenative cyclization of 2-mercaptobenzamides. nih.gov This can be achieved using various catalytic systems. For example, a Cu(I)-catalyzed reaction in the presence of oxygen can facilitate the intramolecular N-S bond formation to yield benzo[d]isothiazol-3(2H)-ones in excellent yields. nih.gov Metal-free approaches have also been developed, such as using potassium bromide as a catalyst under an oxygen atmosphere. nih.gov Electrochemical methods provide a green alternative, utilizing constant-current electrolysis to induce dehydrogenative cyclization of 2-mercaptobenzamides. nih.gov

Intermolecular Cyclization: An alternative route involves the reaction of 2-halobenzamides with a sulfur source. nih.gov For instance, a copper-catalyzed cascade reaction of 2-halobenzamides with elemental sulfur (S₈) can lead to the formation of the benzo[d]isothiazol-3(2H)-one scaffold through sequential C-S and N-S bond formation. nih.gov

Ring Transformation: The benzo[d]isothiazolone scaffold can also be synthesized via a ring-transformation reaction starting from 1,3-benzoxathiin-4-one 1-oxides. arkat-usa.org The reaction with aliphatic or aromatic amines in an aprotic solvent like toluene (B28343) or THF can yield the desired products in high yields. arkat-usa.org

A summary of selected cyclization methods is presented in the table below.

Starting MaterialReagents/CatalystProductYieldReference
2-MercaptobenzamidesCu(I) catalyst, O₂Benzo[d]isothiazol-3(2H)-onesExcellent nih.gov
2-MercaptobenzamidesKBr, O₂Benzo[d]isothiazol-3(2H)-onesExcellent nih.gov
2-MercaptobenzamidesElectrochemical (constant-current)Benzo[d]isothiazol-3(2H)-onesModerate to Good nih.gov
2-HalobenzamidesCuCl, S₈Benzo[d]isothiazol-3(2H)-onesModerate to Good nih.gov
1,3-Benzoxathiin-4-one 1-oxidesAliphatic/Aromatic AminesBenzo[d]isothiazolonesUp to quantitative arkat-usa.org

Once the benzo[d]isothiazole core is formed, it can be further functionalized to introduce the necessary reactive groups for subsequent coupling reactions. A key transformation is the conversion of the benzo[d]isothiazol-3(2H)-one to a 3-halobenzo[d]isothiazole. This is a crucial step for the subsequent introduction of the 1,4-diazepane ring via nucleophilic substitution. For example, 3-chloro-1,2-benzisothiazole (B19369) is a common intermediate used for this purpose. chemicalbook.com

Functionalization can also occur at other positions on the benzene ring of the scaffold, allowing for the synthesis of a diverse range of derivatives. However, for the specific synthesis of this compound, the focus remains on the functionalization at the 3-position.

Introduction of the 1,4-Diazepane Ring System

With a functionalized benzo[d]isothiazole precursor in hand, the final key step is the introduction of the 1,4-diazepane ring. This is typically achieved through nucleophilic substitution or coupling reactions.

A straightforward and widely used method for attaching the 1,4-diazepane ring is through a nucleophilic aromatic substitution reaction. In this approach, a 3-halogenated benzo[d]isothiazole, such as 3-chloro-1,2-benzisothiazole, is reacted with 1,4-diazepane. chemicalbook.com The nitrogen atom of the diazepine ring acts as a nucleophile, displacing the halide at the 3-position of the benzo[d]isothiazole ring.

A similar reaction has been reported for the synthesis of 3-(1-piperazinyl)-1,2-benzisothiazole, where 3-chloro-1,2-benzisothiazole is reacted with piperazine (B1678402) in ethanol (B145695) at an elevated temperature. chemicalbook.com This methodology is directly applicable to the synthesis of the target compound by substituting piperazine with 1,4-diazepane.

ElectrophileNucleophileSolventConditionsProductReference
3-Chloro-1,2-benzisothiazolePiperazineEthanol80 °C, 36 h3-(Piperazin-1-yl)benzo[d]isothiazole chemicalbook.com

Modern cross-coupling reactions also provide a powerful tool for the formation of the C-N bond between the benzo[d]isothiazole core and the 1,4-diazepane ring. While direct examples for 1,4-diazepane are not prevalent in the provided context, the principles of coupling reactions with other amines are well-established. For instance, palladium-catalyzed and copper-catalyzed C-N cross-coupling reactions are commonly employed to connect amines to aromatic and heteroaromatic rings. These methods often offer milder reaction conditions and broader functional group tolerance compared to traditional nucleophilic substitution.

Intramolecular Cyclization Strategies for Diazepane Formation

The formation of the seven-membered 1,4-diazepane ring is a critical step that can be achieved through various intramolecular cyclization strategies. These methods typically involve creating a linear precursor containing the necessary nitrogen and carbon atoms and inducing ring closure. While direct examples for the benzo[d]isothiazole-substituted diazepane are not prevalent, analogous syntheses for related diazepane and benzodiazepine (B76468) structures provide well-established templates.

One common approach involves the cyclization of N-propargylamines, which are versatile building blocks for N-heterocycles. rsc.org Another strategy relies on the condensation reactions of diamines with unsaturated carbonyl compounds or haloketones. ijpcbs.com A solid-phase synthesis approach has also been described for benzo[e] researchgate.netscielo.org.mxdiazepin-5-ones, where an immobilized amine is elaborated and then cyclized on the resin. nih.gov This process involves the reduction of a nitro group to an amine, which then spontaneously attacks an adjacent carbonyl group to form the diazepine ring. nih.gov

A plausible intramolecular route to a precursor for the target compound could involve a domino process starting from an appropriately substituted aza-Nazarov reagent, a strategy that has been successfully applied to the synthesis of 1,4-diazepanes and benzo[b] researchgate.netscielo.org.mxdiazepines. dntb.gov.ua

Advanced Synthetic Strategies and Catalytic Approaches

Modern synthetic chemistry offers several powerful tools to construct the this compound scaffold efficiently and under mild conditions.

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation and represents arguably the most direct and versatile method for coupling the 1,4-diazepane ring to the benzo[d]isothiazole core. wikipedia.orgrug.nl This palladium-catalyzed reaction involves the coupling of an amine with an aryl halide or pseudohalide (like a triflate). wikipedia.org

The most probable synthetic disconnection for the target molecule leads to 3-chloro-1,2-benzisothiazole and 1,4-diazepane . The Buchwald-Hartwig amination would facilitate the coupling of these two fragments. The reaction mechanism proceeds via a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the desired N-aryl diazepane product. libretexts.org

The choice of ligand on the palladium catalyst is crucial and has evolved through several 'generations' to accommodate a wide range of substrates. wikipedia.org Sterically hindered phosphine (B1218219) ligands, such as those from the Buchwald and Hartwig groups, or N-heterocyclic carbene (NHC) ligands are commonly employed to enhance catalytic activity and stability. rug.nlrsc.orgresearchgate.net

Table 1: Key Parameters in Buchwald-Hartwig Amination

Parameter Description Significance
Catalyst Typically a Pd(0) or Pd(II) precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃). The palladium source for the catalytic cycle.
Ligand Electron-rich, bulky phosphines (e.g., XPhos, RuPhos) or NHCs (e.g., IPr). rsc.orgresearchgate.net Stabilizes the Pd center, promotes oxidative addition and reductive elimination.
Base A non-nucleophilic base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃). Required to deprotonate the amine, making it a more active nucleophile. libretexts.org
Solvent Anhydrous, aprotic solvents (e.g., Toluene, Dioxane). Provides the medium for the reaction while remaining inert.

| Substrates | An aryl halide (e.g., 3-chloro-benzo[d]isothiazole) and an amine (1,4-diazepane). | The coupling partners for the C-N bond formation. |

This method's broad functional group tolerance and applicability to a wide array of amines and aryl halides make it a superior choice for the synthesis of aryl amines. wikipedia.org

Electrochemical Synthesis Methods for Related Heterocycles

Electrochemical synthesis is emerging as a green and sustainable alternative to traditional chemical methods, as it often avoids the need for harsh oxidants or reductants. researchgate.net This approach is particularly relevant for the synthesis of the benzo[d]isothiazole portion of the target molecule.

Researchers have developed an electrochemical method for synthesizing benzisothiazol-3(2H)-ones from 2-mercaptobenzamides via an intramolecular N-S bond formation. researchgate.netnih.gov This process occurs under mild conditions in an undivided cell, generating only hydrogen gas as a byproduct. researchgate.netnih.gov Another electrochemical approach enables the synthesis of 2-aminobenzothiazoles from anilines and ammonium (B1175870) thiocyanate, again highlighting the power of electrochemistry to forge key heterocyclic bonds through C-H thiolation or intramolecular cyclizations. researchgate.netrsc.org These methods provide an advanced route to key intermediates required for the final assembly of this compound.

Table 2: Examples of Electrochemical Synthesis for Related Heterocycles

Starting Material(s) Product Type Key Features Citation
2-Mercaptobenzamides Benzo[d]isothiazol-3(2H)-ones Metal- and oxidant-free; dehydrogenative N-S coupling. researchgate.netnih.gov
Aryl isothiocyanates and amines 2-Aminobenzothiazoles External oxidant-free; intramolecular dehydrogenative C-S coupling. rsc.org

Photochemical Reactions in Heterocycle Synthesis

Photochemistry offers unique reaction pathways driven by light energy, enabling transformations that are often difficult to achieve thermally. In the context of heterocycle synthesis, photochemical reactions can be used for cyclizations, rearrangements, and cycloadditions.

Stereoselective Synthesis and Chiral Resolution

The 1,4-diazepane ring is not planar and exists as a mixture of rapidly interconverting chair-like and boat-like conformers. researchgate.net This conformational flexibility means that, even without a stereocenter, unsymmetrically substituted 1,4-diazepanes can be chiral. researchgate.net The introduction of a substituent on the diazepane ring or the presence of the bulky benzo[d]isothiazole group could potentially lead to stable atropisomers, which are stereoisomers arising from restricted rotation around a single bond.

If the 1,4-diazepane ring is substituted, creating a chiral center, stereoselective synthesis becomes a critical consideration. Methods for the stereoselective synthesis of related 1,4-oxazepanes have been developed, relying on regio- and stereoselective 7-endo cyclization, which could be adapted for diazepane synthesis. nih.gov

Should a racemic mixture of a chiral analog of this compound be synthesized, chiral resolution would be necessary to separate the enantiomers. Common techniques include:

High-Performance Liquid Chromatography (HPLC): Using a chiral stationary phase (CSP) is a powerful method for separating enantiomers of benzodiazepines and related compounds on both analytical and preparative scales. nih.govnih.gov

Capillary Electrophoresis (CE): This technique, particularly with chiral selectors like sulfated cyclodextrins, has proven effective for the enantiomeric resolution of 3-chiral-1,4-benzodiazepines. scielo.org.mx

The absolute configuration and stereochemical stability of the separated enantiomers can be characterized using techniques such as circular dichroism (CD) and NMR spectroscopy. nih.gov The racemization process of related chiral benzodiazepines has been studied and is often influenced by factors like pH and ring-chain tautomerism. rsc.org

Structural and Mechanistic Studies of Molecular Interactions

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

Bioisosteric Replacements and Their Effects on Molecular Recognition

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a cornerstone of drug design aimed at optimizing a compound's potency, selectivity, and pharmacokinetic profile. nih.gov For a molecule like 3-(1,4-Diazepan-1-yl)benzo[d]isothiazole, bioisosteric modifications can be envisioned at several positions to fine-tune its molecular recognition by biological targets.

The Benzo[d]isothiazole Core: The benzene (B151609) ring fused to the isothiazole (B42339) is a frequent subject of bioisosteric replacement. nih.gov The phenyl ring itself is a common feature in many drugs, but its lipophilicity can sometimes lead to poor physicochemical properties. nih.gov Strategic replacement of the benzene ring with other aromatic or non-aromatic rings can modulate these properties. For instance, replacing the benzene ring with a pyridine (B92270) ring would introduce a nitrogen atom, potentially altering hydrogen bonding capabilities and solubility. Similarly, substitution with a thiophene (B33073) ring, a well-known bioisostere of benzene, could modify electronic properties while maintaining a degree of structural similarity.

Substituents on the benzothiazole (B30560) ring also play a critical role in molecular recognition. For example, in a series of benzothiazole derivatives, the introduction of a fluorine atom or a hydroxyl group on the phenyl ring was found to significantly impact their anti-proliferative activity. nih.gov Specifically, fluorinated 2-aryl benzothiazole derivatives showed potent activity against breast cancer cell lines. nih.gov The nature and position of substituents on the benzo[d]isothiazole ring of our target compound would therefore be expected to have a profound effect on its biological activity.

The 1,4-Diazepane Ring: The seven-membered diazepine (B8756704) ring offers considerable conformational flexibility, which can be both an advantage and a disadvantage in drug design. nih.gov Bioisosteric replacement of the 1,4-diazepane ring with more constrained cyclic amines, such as piperazine (B1678402) or piperidine, could lock the molecule into a more bioactive conformation, potentially increasing its affinity for a target. Conversely, expanding the ring or introducing substituents on the diazepane ring could alter its binding mode. Structure-activity relationship studies of related benzodiazepines have shown that even small modifications, such as the addition of a methyl group on the diazepine ring, can influence their activity. nih.gov

The following table illustrates potential bioisosteric replacements for the core scaffolds of this compound and their predicted effects on molecular properties.

Original ScaffoldBioisosteric ReplacementPotential Effects on Molecular Recognition
Benzo[d]isothiazoleThieno[d]isothiazoleAltered π-stacking interactions, modified electronic properties
Benzo[d]isothiazolePyridinylisothiazoleIntroduction of hydrogen bond acceptor, increased polarity
1,4-DiazepanePiperazineReduced conformational flexibility, altered pKa
1,4-DiazepaneHomopiperazineIncreased ring size and flexibility

These examples highlight how bioisosteric modifications can be a powerful tool to explore the chemical space around this compound, leading to analogues with improved molecular recognition and biological activity.

Molecular Mechanism Investigations at the Cellular Level (Non-Clinical)

Understanding the molecular mechanisms by which a compound exerts its effects at the cellular level is crucial for its development as a potential therapeutic agent. For this compound, this involves investigating its ability to modulate cellular pathways, interact with specific cellular components, and permeate cell membranes to reach its intracellular targets.

Modulation of Cellular Pathways (e.g., Apoptosis Induction in Cell Lines)

A growing body of evidence suggests that benzothiazole and benzo[d]isothiazole derivatives can exert cytotoxic effects on cancer cells by inducing apoptosis, or programmed cell death. frontiersin.orgresearchgate.netnih.govnih.gov Apoptosis is a tightly regulated process that plays a critical role in development and tissue homeostasis, and its dysregulation is a hallmark of cancer. frontiersin.org

Studies on various benzothiazole analogues have shown that they can trigger the intrinsic, or mitochondrial, pathway of apoptosis. frontiersin.orgresearchgate.net This pathway is initiated by intracellular stress signals and converges on the mitochondria. frontiersin.org The integrity of the mitochondrial membrane is controlled by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bad) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). frontiersin.org Benzothiazole derivatives have been shown to upregulate pro-apoptotic proteins and downregulate anti-apoptotic proteins, leading to loss of mitochondrial membrane potential and the release of cytochrome c into the cytoplasm. frontiersin.orgnih.gov This, in turn, activates a cascade of caspases, the executioner enzymes of apoptosis, ultimately leading to cell death. nih.gov

For instance, a novel benzothiazole derivative, N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide, was found to induce apoptosis in colorectal cancer cells through the mitochondrial pathway. frontiersin.org Another study on pyrazole-substituted benzothiazoles demonstrated their ability to induce apoptosis in breast cancer cell lines in a concentration-dependent manner. nih.gov Given these findings, it is plausible that this compound could also modulate this critical cellular pathway. The cytotoxic and pro-apoptotic activity of benzo[d]isothiazole derivatives has been demonstrated against various cancer cell lines, with some compounds showing marked cytotoxicity at low micromolar concentrations. nih.gov

The following table presents hypothetical IC50 values for this compound in different cancer cell lines, based on the activities of related benzothiazole and benzo[d]isothiazole derivatives. nih.govnih.gov

Cell LineCancer TypeHypothetical IC50 (µM)
MDA-MB-231Triple-Negative Breast Cancer2.5
MCF-7Breast Adenocarcinoma3.8
HepG2Hepatocellular Carcinoma4.1
HCT-116Colorectal Carcinoma5.2

These hypothetical data suggest that this compound could be a promising candidate for further investigation as an anticancer agent that acts by inducing apoptosis.

Interaction with Cellular Components (e.g., Proteins, Nucleic Acids)

The biological effects of a small molecule are mediated by its direct physical interaction with cellular components, primarily proteins and nucleic acids. The chemical structure of this compound suggests several potential modes of interaction.

Protein Interactions: The benzo[d]isothiazole scaffold has been identified as a privileged structure that can interact with a variety of proteins. For example, derivatives of benzo[d]isothiazole have been developed as inhibitors of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction, a key target in cancer immunotherapy. nih.gov Molecular docking studies revealed that these compounds bind to the PD-L1 protein through a combination of hydrophobic interactions, π-π stacking, and hydrogen bonds. nih.gov

Nucleic Acid Interactions: While direct evidence for the interaction of this compound with nucleic acids is not available, the planar aromatic system of the benzo[d]isothiazole ring suggests the possibility of intercalation with DNA. frontiersin.org Some benzo[d]thiazolo[3,2-a]quinolin-10-ium derivatives have been shown to intercalate with DNA, contributing to their antitumor activity. frontiersin.org Such an interaction could lead to the inhibition of DNA replication and transcription, ultimately contributing to the cytotoxic effects of the compound.

Membrane Permeation and Intracellular Distribution Studies (Chemical Biology Tools)

For a compound to exert its effects on intracellular targets, it must first cross the cell membrane. The physicochemical properties of this compound, such as its lipophilicity, size, and charge, will govern its ability to permeate biological membranes.

The lipophilic nature of the benzo[d]isothiazole core is expected to facilitate passive diffusion across the lipid bilayer of the cell membrane. Studies on diazepam, which also contains a seven-membered diazepine ring, have shown that it can increase the fluidity of synaptic membranes, which may be related to its permeation. nih.gov

The 1,4-diazepane ring, with its two nitrogen atoms, is likely to be protonated at physiological pH, conferring a positive charge to the molecule. This charge could influence its interaction with the negatively charged head groups of membrane phospholipids (B1166683) and could also facilitate its transport across the membrane via specific transporters.

The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system. A study on a benzothiazole-isoquinoline derivative demonstrated good BBB penetration, suggesting that the benzothiazole scaffold is compatible with CNS activity. researchgate.net

To definitively study the membrane permeation and intracellular distribution of this compound, various chemical biology tools could be employed. These include:

Fluorescent Labeling: Attaching a fluorescent tag to the molecule would allow for its visualization within the cell using techniques like confocal microscopy, providing information on its subcellular localization.

Radiolabeling: Synthesizing a radiolabeled version of the compound would enable quantitative studies of its uptake, distribution, and excretion in cellular and animal models. nih.gov

In vitro Permeability Assays: Using artificial membranes or cell-based models like the Caco-2 cell monolayer assay would provide quantitative data on its permeability and potential for oral absorption.

These studies would be essential to fully characterize the pharmacokinetic properties of this compound and to understand how it reaches its intracellular targets to exert its biological effects.

Computational and Theoretical Chemistry

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. These methods are widely applied to heterocyclic compounds like benzo[d]isothiazole and its derivatives to analyze their structure, reactivity, and spectroscopic profiles. nih.govmdpi.comscirp.org

The electronic behavior of a molecule is governed by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comscirp.org

For the benzo[d]isothiazole system, the HOMO is typically distributed across the fused aromatic ring system, while the LUMO is often localized on the heterocyclic portion. nih.gov The introduction of a substituent at the 3-position, such as the 1,4-diazepan-1-yl group, significantly influences these electronic properties. The diazepane moiety, being an electron-donating group due to its nitrogen lone pairs, is expected to raise the energy of the HOMO. This would, in turn, decrease the HOMO-LUMO gap, suggesting increased reactivity compared to the unsubstituted parent compound. mdpi.comresearchgate.net

Studies on substituted benzothiazoles (a related isosteric system) show that electron-donating groups increase the HOMO energy and can lead to smaller energy gaps, which is a desirable trait for tuning the electronic properties of organic materials. nih.govshd-pub.org.rs Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) mapping are computational techniques used to visualize charge distribution and predict sites for electrophilic and nucleophilic attack. scirp.orgshd-pub.org.rsresearchgate.net For 3-(1,4-Diazepan-1-yl)benzo[d]isothiazole, the nitrogen atoms of the diazepane ring and the isothiazole (B42339) sulfur atom would be key sites of interaction, with their partial atomic charges dictating potential intermolecular interactions like hydrogen bonding. researchgate.net

Table 1: Predicted Frontier Orbital Contributions for this compound

Molecular OrbitalPrimary Contributing MoietyExpected Energy Level EffectImplication
HOMOBenzo[d]isothiazole Ring System & Diazepane NitrogensIncreased (destabilized) by electron donation from diazepaneEnhanced electron-donating capability
LUMOBenzo[d]isothiazole HeterocycleSlightly altered by substitutionElectron-accepting site for interactions
HOMO-LUMO Gap (ΔE)Combined SystemDecreased relative to unsubstituted coreHigher chemical reactivity, lower kinetic stability

Computational methods are highly effective in predicting spectroscopic properties, which aids in the structural confirmation of newly synthesized compounds.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method at a suitable level of theory (e.g., B3LYP/6-311G(d,p)). mdpi.comepstem.net For this compound, distinct signals would be predicted for the aromatic protons of the benzisothiazole ring and the aliphatic protons of the flexible diazepane ring. Complete spectral assignments for related benzo[d]isothiazole derivatives have been successfully achieved using a combination of 1D and 2D NMR experiments, supported by theoretical calculations. researchgate.netnih.gov

IR Spectroscopy: Theoretical vibrational frequency calculations can predict the infrared (IR) spectrum. mdpi.comresearchgate.net Key predicted vibrational modes would include C-H stretching in the aromatic and aliphatic regions, C=N stretching within the isothiazole ring, and C-N stretching associated with the diazepane moiety. mdpi.com Comparing the computed spectrum with experimental data helps confirm the molecular structure. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are used to predict electronic transitions and the corresponding absorption wavelengths (λ_max) in the UV-Vis spectrum. nih.gov The electronic transitions in benzothiazole (B30560) and benzisothiazole derivatives typically involve π→π* and n→π* transitions. nih.gov The conjugation between the benzo[d]isothiazole core and the diazepane substituent would be expected to cause a shift in the absorption bands compared to the parent heterocycle.

Table 2: Predicted Spectroscopic Features for this compound

SpectroscopyPredicted Key FeaturesReference Region (based on analogs)
¹H NMRAromatic protons (benzo ring), Aliphatic protons (diazepane ring CH₂)~7.0-8.5 ppm (Aromatic), ~3.0-4.0 ppm (Aliphatic) nih.govmdpi.com
¹³C NMRAromatic carbons, Aliphatic carbons, Quaternary carbon at C3~110-155 ppm (Aromatic), ~40-60 ppm (Aliphatic) nih.gov
IR (cm⁻¹)C-H (aromatic/aliphatic), C=N, C-N stretching~3100-2800 (C-H), ~1600 (C=N), ~1350 (C-N) researchgate.netmdpi.com
UV-Vis (λ_max)π→π* and n→π* transitions~270-320 nm nih.gov

Theoretical chemistry plays a vital role in mapping out reaction pathways for the synthesis of complex molecules. For benzo[d]isothiazoles, several synthetic routes have been developed, including metal-catalyzed cascade reactions and ring-transformations. mdpi.comarkat-usa.org Computational studies can model these reaction pathways, calculate the energies of intermediates and transition states, and thus provide a mechanistic rationale for the observed products. acs.org

For instance, the synthesis of 3-aminobenzo[d]isothiazoles from arynes and thiadiazoles has been explored, where the reaction mechanism can be computationally modeled to understand selectivity. acs.org While a specific transition state analysis for the synthesis of this compound has not been reported, DFT calculations could be employed to investigate the nucleophilic substitution reaction between a 3-halo-benzo[d]isothiazole and 1,4-diazepane. Such a study would clarify the energy barriers and the feasibility of the proposed synthetic route.

Molecular Dynamics Simulations and Conformational Sampling

Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time, which is essential for understanding how a flexible molecule like this compound behaves in solution or when interacting with a biological target. rsc.org

The seven-membered 1,4-diazepane ring is not planar and can adopt several low-energy conformations, such as chair, boat, and twist-boat forms. nih.gov The flexibility of this ring is a critical determinant of how the molecule presents its pharmacophoric features to a receptor. Conformational analysis through NMR, X-ray crystallography, and molecular modeling has shown that substituted 1,4-diazepanes can exist in specific low-energy conformations, often stabilized by intramolecular interactions. nih.govmdpi.com

MD simulations can be used to sample the conformational landscape of the diazepane ring in this compound. By simulating the molecule in an explicit solvent, one can determine the relative populations of different conformers and the energy barriers for interconversion between them. This dynamic behavior is crucial, as the "bioactive conformation" recognized by a receptor may not be the lowest-energy conformation in solution. rsc.orgresearchgate.net

Many psychoactive drugs containing a diazepine (B8756704) or diazepane ring, such as diazepam, function by binding to protein receptors like the GABA-A receptor. rsc.org Similarly, benzo[d]isothiazole derivatives are known to target various proteins, including the PD-1/PD-L1 protein complex in cancer immunotherapy. nih.gov

MD simulations are a cornerstone for studying the stability of a ligand within a protein's binding pocket. After an initial binding pose is predicted using molecular docking, MD simulations are run for nanoseconds to observe the dynamic behavior of the protein-ligand complex. nih.govnih.gov These simulations can reveal:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone is monitored to assess if the complex remains stable or if the ligand dissociates. nih.govnih.gov

Key Interactions: The persistence of specific interactions, such as hydrogen bonds, salt bridges, and hydrophobic or π-π stacking interactions between the ligand and amino acid residues, can be tracked over time. nih.govmdpi.com For this compound, the benzo[d]isothiazole moiety could engage in hydrophobic and π-stacking interactions, while the diazepane nitrogens could act as hydrogen bond acceptors or donors.

Conformational Changes: The simulation can show whether the ligand or protein undergoes conformational changes upon binding, which is a key aspect of allosteric modulation. mdpi.com

By combining docking with MD simulations, researchers can build a detailed, dynamic model of how this compound might interact with and stabilize itself within a specific biological target, providing a rational basis for further drug design and optimization. researchgate.net

Molecular Docking and Virtual Screening Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. wjarr.com It is widely used in drug discovery to understand how a ligand, such as a small molecule, might interact with a protein target. wjarr.comresearchgate.net Virtual screening employs these docking methods to search large libraries of compounds for potential new drug leads. wjarr.com

Molecular docking studies are crucial for predicting how a ligand binds within the active site of a target protein and identifying key interactions (hotspots) that stabilize the complex. These studies on structurally related compounds can provide a hypothesis for the binding behavior of this compound.

For instance, the 1,4-diazepine ring is a core feature of benzodiazepines like Diazepam, which are well-known to bind at the α+/γ− interface of the GABA-A receptor. nih.govnih.gov Docking studies on diazepam have identified several potential binding modes, often referred to as CBM I, CBM II, and CBM III. nih.govnih.gov These models predict critical interactions with specific amino acid residues in the binding pocket. nih.gov For example, docking simulations of diazepam and its derivatives into GABA-A receptor models have highlighted interactions with residues such as α1-His101. nih.govnih.gov The stability and specific interactions of these binding modes are often further investigated using molecular dynamics simulations. nih.gov

Similarly, the benzo[d]isothiazole scaffold has been explored in the context of other protein targets. In one study, benzo[d]isothiazole derivatives were designed as inhibitors of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction. nih.gov Molecular docking of these compounds predicted key interactions within the PD-L1 binding pocket, guiding the optimization of their inhibitory activity. nih.gov

Table 1: Examples of Predicted Interactions for Structurally Related Scaffolds This table illustrates typical interaction data obtained from molecular docking studies on compounds related to the structural motifs of this compound.

Compound ScaffoldProtein TargetKey Interacting Residues (Predicted)Reference
Benzodiazepine (B76468)GABA-A Receptor (α+/γ− interface)PHE757, TYR817, TYR867, TYR1477, PHE1496 nih.gov
Benzo[d]isothiazolePD-L1Not specified in abstract nih.gov
BenzothiazoleGABA-aminotransferase (GABA-AT)Not specified in abstract wjarr.com

Virtual screening is a powerful computational strategy used to identify novel protein or enzyme targets for a given compound or to discover new active compounds for a known target. This can be done through reverse docking, where a single ligand is docked against a wide array of protein structures to find potential binding partners.

While no such studies have been published for this compound itself, the approach has been successfully applied to its constituent scaffolds. For example, derivatives of the related benzothiazole scaffold were evaluated as multi-target-directed ligands for Alzheimer's disease. nih.gov Through screening and enzymatic assays, these compounds were found to interact not only with the histamine (B1213489) H3 receptor but also with other key enzymes implicated in the disease, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B). nih.gov Such studies demonstrate how virtual screening can uncover polypharmacology, where a single compound interacts with multiple targets, which can be beneficial for treating complex multifactorial diseases. nih.gov

QSAR (Quantitative Structure-Activity Relationship) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are used to predict the activity of new, unsynthesized compounds and to understand which structural features are most important for activity. nih.gov

QSAR models are developed using a "training set" of compounds with known biological activities. For instance, a QSAR study on a series of [3H]diazepam derivatives was conducted to understand their modulatory effects on the GABA-A receptor. nih.gov The resulting model, developed using an improved version of Partial Least Squares (PLS) regression, was able to correlate structural descriptors with the observed biological response. nih.gov The predictive power of such a model is assessed using statistical metrics like the coefficient of determination (R²), and its robustness is validated using internal (e.g., Q²loo) and external validation techniques. nih.gov

Another QSAR study analyzed 76 benzodiazepine-related molecules to predict their biological activity, dividing the compounds into training and test sets to validate the model's predictive capability. nih.gov The final model was then used to predict the activity of over 100 other designer benzodiazepines. nih.gov These examples show how QSAR can be a valuable tool for screening and prioritizing novel compounds with desired biological activities, such as high binding affinity or potent enzyme inhibition, before committing resources to their synthesis and testing.

Table 2: Example of Statistical Validation Parameters for a QSAR Model of Diazepam Derivatives This table presents typical statistical data used to validate the robustness and predictive power of a QSAR model, based on a study of diazepam derivatives targeting the GABA-A receptor.

Validation ParameterDescriptionReported ValueReference
Coefficient of determination (Goodness of fit)0.632 nih.gov
R²adjAdjusted R²0.584 nih.gov
Q²looLeave-one-out cross-validation coefficient (Internal predictability)0.639 nih.gov
Q²F3External validation coefficient0.813 nih.gov

A critical aspect of QSAR modeling is the analysis of molecular descriptors. These are numerical values that describe the physicochemical properties of a molecule, such as its size, shape, lipophilicity, and electronic properties. By analyzing which descriptors are most influential in the QSAR equation, researchers can identify the key structural features that drive biological activity.

For example, in QSAR studies of β3-adrenergic receptor agonists containing a thiazole (B1198619) ring, models have highlighted that high electrostatic potential energy and the lipophilic nature of the molecule are favorable for activity. researchgate.net For benzodiazepines, the structure-activity relationship (SAR) is well-established, noting that substitutions at different positions on the benzodiazepine core have predictable effects on activity. researchgate.net For instance, an electronegative atom at position 2 is common, and a phenyl ring at position 5 is considered optimal for activity. researchgate.net This type of analysis provides crucial insights for rational drug design, allowing medicinal chemists to modify a lead compound to enhance its potency and selectivity.

Analytical and Spectroscopic Characterization Techniques Beyond Basic Identification

Advanced Spectroscopic Methods for Structural Confirmation and Purity Assessment

Spectroscopic methods provide detailed information about the molecular structure, connectivity, and electronic nature of a compound. For 3-(1,4-Diazepan-1-yl)benzo[d]isothiazole, a combination of high-resolution mass spectrometry, multi-dimensional NMR, and vibrational and electronic spectroscopy is essential for a comprehensive characterization.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition. This technique provides a significant advantage over standard mass spectrometry by measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy. For this compound, HRMS analysis would be expected to yield a protonated molecular ion [M+H]⁺ that corresponds to the chemical formula C₁₂H₁₆N₃S⁺. The exact mass is a key identifier for the compound.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., COSY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of an organic molecule in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the types and numbers of protons and carbons, multi-dimensional (2D) NMR experiments are necessary to piece together the complete molecular puzzle. researchgate.netsdsu.edu

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would reveal correlations between adjacent protons within the benzo[d]isothiazole ring system and within the 1,4-diazepane ring, confirming their respective structures.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of directly attached carbon atoms. sdsu.edu This allows for the unambiguous assignment of each carbon atom that bears a proton.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons, typically over two to three bonds. sdsu.edu This is crucial for connecting the different fragments of the molecule. For instance, HMBC would show correlations between the protons on the diazepane ring and the carbon atoms of the benzo[d]isothiazole moiety, confirming the point of attachment between the two ring systems.

A complete assignment of the ¹H and ¹³C NMR spectra using these 2D techniques is essential for the structural confirmation of the title compound. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in Raman spectroscopy corresponds to specific bond vibrations (stretching, bending, etc.). The resulting spectra provide a molecular "fingerprint" and confirm the presence of key functional groups. For this compound, characteristic vibrational bands would be expected for the C=N and C=C bonds within the benzo[d]isothiazole ring, as well as C-H and C-N stretching and bending vibrations associated with both the aromatic and diazepane rings.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. ijpsonline.com The resulting spectrum, characterized by one or more absorption maxima (λmax), provides information about the conjugated systems within the molecule. ijpsonline.comarcjournals.org The benzo[d]isothiazole core of the title compound contains a conjugated aromatic system, which would be expected to produce characteristic absorption bands in the UV region. The position and intensity of these bands are sensitive to the molecular structure and substitution.

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are indispensable for separating the target compound from reaction byproducts and starting materials, as well as for assessing its purity. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity and Retention Studies

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of a pharmaceutical compound and can be adapted for preparative purification. nih.govpsu.edu A validated, stability-indicating HPLC method is a requirement for any compound intended for further development. psu.eduresearchgate.net

For this compound, a reversed-phase HPLC method would typically be developed. pharmacophorejournal.com This involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase, often a mixture of water or buffer with an organic solvent like acetonitrile (B52724) or methanol. researchgate.net The compound's purity is determined by injecting a solution and monitoring the eluent with a UV detector, often set at one of the absorption maxima determined by UV-Vis spectroscopy. psu.eduresearchgate.net A pure compound should ideally show a single sharp peak with a characteristic retention time under specific conditions (mobile phase composition, flow rate, column temperature). The percentage purity can be calculated from the area of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

The direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to its presumed low volatility and the presence of a secondary amine in the diazepine (B8756704) ring, which can lead to poor chromatographic peak shape and thermal degradation. To overcome these limitations, derivatization is a mandatory prerequisite to convert the molecule into a more volatile and thermally stable form suitable for GC-MS analysis.

A common derivatization strategy for compounds containing N-H functional groups is silylation. mdpi.comnih.govnih.govresearchgate.net This process involves the replacement of the active hydrogen on the nitrogen atom with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently employed. nih.gov The resulting silyl (B83357) derivative would exhibit increased volatility and improved chromatographic behavior.

While no specific studies exist for the target compound, a hypothetical GC-MS analysis of its silylated derivative would involve:

Sample Preparation: Reaction of this compound with a silylating agent (e.g., BSTFA with 1% TMCS) in an appropriate solvent at a controlled temperature. mdpi.comnih.gov

GC Separation: The derivatized sample would be injected into a gas chromatograph, where it would be separated from other components on a capillary column (e.g., a non-polar or medium-polarity column like a DB-5ms).

MS Detection: As the derivatized compound elutes from the GC column, it would enter the mass spectrometer. Electron Ionization (EI) would cause fragmentation of the molecule, producing a unique mass spectrum that serves as a chemical fingerprint.

The resulting mass spectrum would be expected to show a molecular ion peak corresponding to the silylated derivative and a series of fragment ions. The fragmentation pattern would be crucial for structural confirmation. Without experimental data, a detailed fragmentation table cannot be constructed.

Interactive Data Table: Hypothetical GC-MS Parameters for Silylated this compound

ParameterValue
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Injector Temperature 250 - 280 °C
Oven Program Initial temp. 100°C, ramp to 300°C at 10-20°C/min
Carrier Gas Helium
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole or Ion Trap
Detection Mode Full Scan (e.g., m/z 50-550)

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous information on bond lengths, bond angles, and the conformation of the this compound molecule in the solid state.

The process would involve the following steps:

Crystal Growth: A single crystal of high quality is the foremost requirement. This is typically achieved by slow evaporation of a saturated solution of the compound, or by other techniques such as vapor diffusion or cooling crystallization. The choice of solvent is critical and often determined empirically.

Data Collection: The single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of thousands of reflections, is collected as the crystal is rotated.

Structure Solution and Refinement: The collected diffraction data is processed to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to achieve the best fit with the experimental data.

A crystallographic study of this compound would reveal:

The planarity of the benzo[d]isothiazole ring system.

The conformation of the seven-membered 1,4-diazepane ring (e.g., chair, boat, or twist-boat).

The orientation of the diazepane ring relative to the benzisothiazole moiety.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding or π-π stacking, which govern the crystal packing. nih.govmdpi.com

As no crystallographic data has been published for this specific compound, a table of its crystallographic parameters cannot be provided. For related heterocyclic systems, such data is extensively reported and provides a basis for comparison once the structure of the title compound is determined. nih.govmdpi.comresearchgate.net

Derivatives and Analogues: Design and Academic Exploration

Modification of the Benzo[d]isothiazole Core

The benzo[d]isothiazole moiety is a key component that can be readily modified to tune the electronic and steric properties of the molecule. Synthetic strategies for this core often begin with substituted 2-aminothiophenols or related precursors.

Halogenation: The introduction of halogen atoms onto the benzene (B151609) ring of the benzo[d]isothiazole system can be achieved through various synthetic methods. For instance, direct halogenation of related 1,4-benzodiazepinones has been accomplished using N-halosuccinimides (NXS), where X can be bromine or iodine, in the presence of a palladium catalyst to direct the substitution to specific positions. nih.govnih.gov While direct halogenation of 3-(1,4-diazepan-1-yl)benzo[d]isothiazole is not explicitly detailed in the literature, similar palladium-catalyzed C-H activation methodologies could be applied. A notable example from related structures is the synthesis of 6-bromo-3-(trifluoromethyl)benzo[d]isothiazole, demonstrating the feasibility of introducing both a halogen and a functionalized alkyl group onto the aromatic core. mdpi.com

Alkylation and Arylation: The introduction of alkyl and aryl groups can be accomplished through cross-coupling reactions on a halogenated benzo[d]isothiazole precursor. Palladium-catalyzed reactions, such as the Suzuki or Buchwald-Hartwig reactions, are standard methods for forming carbon-carbon and carbon-nitrogen bonds, respectively. researchgate.net Research on the direct C-H arylation of related benzothiadiazoles has also shown promise, offering a more atom-economical route to arylated derivatives. researchgate.net

Table 1: Examples of Benzo[d]isothiazole Core Modifications
Modification Type Reagents and Conditions (Illustrative) Resulting Substituent Reference
Halogenation (Iodination) N-Iodosuccinimide (NIS), Pd(OAc)₂ Iodo gov.bc.ca
Halogenation (Bromination) N-Bromosuccinimide (NBS), Pd(OAc)₂ Bromo gov.bc.ca
Arylation Arylboronic acid, Pd catalyst Aryl group researchgate.net
Alkylation Alkyl halide, Base Alkyl group mdpi.com

The benzo[d]isothiazole scaffold can be fused or linked to other heterocyclic rings to create more complex molecular architectures. For example, the synthesis of a benzo[f]pyrimido[1,2-d] mdpi.comtriazolo[1,5-a]diazepine system showcases the creation of intricate fused ring systems originating from a benzodiazepine (B76468) core. mdpi.com Similarly, the preparation of 4-chloro-3H-benzo[b]diazepine-2-carbaldehyde serves as a key intermediate for the synthesis of various fused heterocycles like pyrazoles and isoxazolines. The thiazole (B1198619) moiety itself is a versatile building block and has been incorporated into numerous biologically active compounds, often alongside other heterocyclic rings like pyrazole (B372694) and pyridine (B92270).

Functionalization of the 1,4-Diazepane Ring

The 1,4-diazepane ring offers two nitrogen atoms that are key points for functionalization, allowing for the introduction of a wide variety of substituents.

N-Alkylation and N-Acylation: The nitrogen atoms of the 1,4-diazepane ring can be readily alkylated or acylated using standard synthetic methodologies. For instance, the alkylation of related 1,5-benzodiazepine-2,4-diones has been achieved using various alkyl halides in the presence of a base. Similarly, N-acylation can be performed using acyl chlorides or anhydrides.

N-Arylation: The introduction of aryl groups at the nitrogen atoms of the diazepine (B8756704) ring has been explored. For example, N-arylation of 1,4-benzodiazepine-2-ones has been successfully carried out using diaryliodonium salts in the presence of a base, providing a metal-free route to N-arylated products. nih.gov Palladium-catalyzed N-arylation of 2-aminobenzothiazoles has also been developed, which could be conceptually applied to the diazepane nitrogen of the target molecule.

Table 2: Examples of 1,4-Diazepane Ring Functionalization
Modification Type Reagents and Conditions (Illustrative) Resulting Substituent Reference
N-Alkylation Alkyl halide, K₂CO₃, DMF Alkyl group
N-Arylation Diaryliodonium salt, aq. NH₃ Aryl group nih.gov
N-Acylation Acyl chloride, Base Acyl group

Modifications to the carbon backbone of the 1,4-diazepane ring are less common but can be achieved through total synthesis approaches. This could involve starting with substituted propanediamines or employing ring-closing metathesis reactions to construct the seven-membered ring with desired substituents on the carbon atoms. A study on the synthesis of 1,4-diazepane ring-based systems highlights various strategies, including intramolecular coupling of amino acids, to create substituted diazepanes.

Hybrid Molecules and Conjugates

Fusion with Other Ring Systems (e.g., Triazoles, Indoles, Pyridines)

A prominent strategy in medicinal chemistry is the fusion or hybridization of known bioactive heterocyclic rings to create novel molecular entities with potentially synergistic or enhanced activities. Following this approach, analogues of the benzo[d]isothiazole and diazepine systems have been combined with other important rings such as triazoles, indoles, and pyridines.

Triazoles: The 1,2,3-triazole ring, often incorporated via copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), is valued for its ability to act as a stable linker and for its capacity to form hydrogen bonds. researchgate.net Research has shown the synthesis of 1,2,3-triazole-based benzodiazepines, such as diazepam derivatives, through the reaction of a diazepam intermediate with O-propargyl salicylaldehydes. researchgate.net This approach creates a new family of hybrid molecules where the triazole moiety connects the benzodiazepine core to other functional groups. researchgate.net Fused triazolobenzodiazepines have also been developed, demonstrating the chemical tractability of combining these two ring systems to explore new chemical space. researchgate.net Furthermore, the fusion of triazole and thiadiazole rings has been shown to produce compounds with significant biological activity. nih.gov

Indoles: The indole (B1671886) nucleus is a privileged structure in drug discovery, present in numerous natural products and synthetic compounds. Its fusion with benzodiazepine-like scaffolds has led to the development of pyrrolo researchgate.netnih.govbenzodiazepines (PBDs), a class of compounds known for their interaction with DNA. nih.gov In these structures, the pyrrole (B145914) ring of the indole system is fused to the diazepine ring. nih.gov Modifications have included connecting the PBD core to bis-indole structures through various linkers, further expanding the chemical diversity of this class. nih.gov

Pyridines: The pyridine ring is another key heterocycle frequently incorporated into drug candidates to modulate physicochemical properties and target interactions. The synthesis of 2-(pyridin-2-yl)-4H-benzo[e] nih.govgoogle.comthiazin-4-one, a related sulfur-nitrogen heterocycle, highlights the integration of the pyridine moiety. nih.gov In other research, imidazo[1,2-a]pyridine (B132010) has been linked to the PBD nucleus, demonstrating the versatility of fusing pyridine-containing ring systems with diazepine analogues. nih.gov

Table 1: Examples of Fused Ring Systems with Benzodiazepine and Benzisothiazole Analogues

Fused Ring System Base Scaffold Example/Context Reference(s)
Triazole Benzodiazepine Synthesis of 1,2,3-triazole-based diazepam derivatives via click chemistry. researchgate.net
Triazole Benzodiazepine Development of triazolobenzodiazepine inhibitors. researchgate.net
Indole (Pyrrole) Benzodiazepine Pyrrolo researchgate.netnih.govbenzodiazepines (PBDs) where a pyrrole ring is fused to the diazepine. nih.gov
Pyridine Benzothiazine Synthesis of 2-(pyridin-2-yl)-4H-benzo[e] nih.govgoogle.comthiazin-4-one. nih.gov
Pyridine Benzodiazepine Connection of an imidazo[1,2-a]pyridine moiety to the PBD core. nih.gov

Linker Chemistry and Scaffold Diversity

Researchers have utilized various linkers to connect benzodiazepine-based payloads to antibodies. These include lysosome-cleavable peptide linkers and poly(ethylene glycol) (PEG) spacers, which are designed to ensure stability in plasma and controlled release within target cells. nih.gov For pyrrolo researchgate.netnih.govbenzodiazepine (PBD) dimers, the two monomeric units are often connected via linkers attached at the C8 position, with the connecting chains consisting of linear alkyl groups or combinations of alkyl and carbocyclic entities. nih.gov In a different context, a 3-(azepan-1-yl)propyloxy linker was used in the design of benzothiazole (B30560) derivatives, highlighting how linker choice can be tailored for specific biological targets. nih.gov

Scaffold diversity is pursued to move beyond the initial lead compound and discover analogues with improved properties. A "ring fusion" strategy has been employed to generate novel benzo[d]isothiazole derivatives. nih.gov The diazepine ring itself offers opportunities for variation; for instance, the 1,3-diazepine moiety is considered a privileged structure, analogous to the more common 1,4-diazepine, and is found in several clinically used compounds. nih.gov The broader class of pyrrolo researchgate.netnih.govbenzodiazepines includes variations such as "dilactams," which feature two carbonyl groups on the diazepine ring. nih.gov The systematic substitution of the core scaffold with a wide array of heterocyclic groups—including pyrrole, imidazole, thiophene (B33073), and pyrazole—has been a key strategy for generating extensive libraries of analogues for screening. google.com

Stereochemical Variations and Isomeric Studies

The three-dimensional arrangement of atoms (stereochemistry) and the existence of isomers are critical aspects of drug design, as different spatial configurations can lead to vastly different biological activities. For analogues of this compound, particularly those containing the seven-membered diazepine ring, stereochemistry plays a significant role.

Isomeric studies have also been conducted on related heterocyclic systems. For instance, research on N-(benzo[d]thiazol-2-yl)-nitrobenzamide has explored positional isomerism by placing the nitro (NO₂) group at the ortho, meta, or para positions of the benzamide (B126) ring. mdpi.com This study revealed that the position of the substituent significantly impacts the compound's solid-state properties, causing the three isomers to crystallize in different crystal systems and space groups. mdpi.com The relative positioning of the NO₂ group also induced a progressive red-shift in the UV/Vis absorption spectra, demonstrating that even subtle isomeric changes can alter fundamental physicochemical properties. mdpi.com

Table 2: Summary of Stereochemical and Isomeric Findings for Analogues

Study Type Scaffold/Analogue Key Finding Significance Reference(s)
Stereochemistry 1,4-Benzodiazepin-2-ones The seven-membered diazepine ring exists in two chiral conformations, one of which has a higher affinity for human serum albumin. Affects protein binding and pharmacokinetics. nih.gov
Stereochemistry 1,4-Benzodiazepines The receptor-recognized conformation is proposed to have an 'R' configuration between the benzene and diazepine ring planes. Defines the specific 3D shape required for biological activity at the receptor level. nih.gov
Isomerism N-(benzo[d]thiazol-2-yl)-nitrobenzamide Positional isomers (ortho, meta, para) crystallize in different systems and exhibit distinct photophysical properties. Demonstrates that the position of a substituent can fundamentally alter solid-state and electronic properties. mdpi.com

An Examination of the Non-Clinical Academic Applications of this compound

Introduction

This compound is a heterocyclic organic compound featuring a benzo[d]isothiazole moiety linked to a 1,4-diazepane ring. While the broader classes of benzo[d]isothiazole and diazepine derivatives have been the subject of considerable scientific inquiry for a range of applications, specific academic, non-clinical research on this compound is not extensively documented in publicly available literature. This article will explore the potential academic applications of this specific compound based on the known uses of its constituent chemical scaffolds, structured according to the requested outline.

Potential Academic Applications Non Clinical/therapeutic

While direct research on the non-clinical academic applications of 3-(1,4-Diazepan-1-yl)benzo[d]isothiazole is limited, the known functionalities of benzo[d]isothiazole and diazepine (B8756704) derivatives allow for postulation on its potential uses in various research fields.

The unique structural combination of a benzo[d]isothiazole and a diazepine ring in this compound suggests its potential as a chemical probe in biological research.

Derivatives of the benzo[d]isothiazole scaffold have shown promise as enzyme inhibitors. For instance, compounds such as 5-Fluoro-2-phenylbenzo[d]isothiazol-3(2H)-one (ML089) and 6-fluoro-2-(o-tolyl)benzo[d]isothiazol-3(2H)-one (Thr101) have been identified as potent inhibitors of phosphomannose isomerase (PMI). nih.gov The 1,3-diazepine moiety is also recognized as a "privileged structure" in medicinal chemistry and is present in various enzyme inhibitors. nih.gov Given that both of its core components are found in enzyme-inhibiting molecules, this compound could potentially be explored as an inhibitor for various enzymes. However, to date, no specific enzyme assays or mechanistic elucidation studies involving this compound have been reported in the available literature.

A study on novel benzothiazole (B30560) derivatives, which are structurally related to benzo[d]isothiazoles, revealed significant inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), enzymes implicated in Alzheimer's disease. nih.gov This suggests that the benzo[d]isothiazole scaffold could be a starting point for designing enzyme inhibitors.

Benzothiazole derivatives have been successfully developed as fluorescent probes for imaging amyloid plaques, a hallmark of Alzheimer's disease. nih.gov These compounds can be labeled with radioisotopes like Technetium-99m ((99m)Tc) for potential diagnostic imaging. nih.gov Similarly, 18F-labeled phenyldiazenyl benzothiazoles have been synthesized for in vivo imaging of neurofibrillary tangles in the brains of animal models. nih.gov Furthermore, other benzothiazole-based fluorescent probes have been designed for the ratiometric detection of metal ions like Al3+ in water samples and for cell imaging. mdpi.com

The 2,1,3-benzothiadiazole (B189464) (BTD) scaffold, a related heterocyclic system, has also been extensively used to create fluorescent probes for imaging various cellular components and processes, including cell nuclei, mitochondria, and lipid droplets. researchgate.netnih.gov

Given the fluorescent properties of the broader benzothiazole and benzothiadiazole families, it is plausible that this compound could be modified to create fluorescent or radiolabeled analogues for in vitro and in vivo imaging studies in model organisms. However, there is currently no specific research available on the development or application of such analogues of this particular compound.

The benzo[d]isothiazole and diazepine cores are important heterocyclic structures in organic synthesis. Numerous synthetic methods have been developed for the creation of benzo[d]isothiazole derivatives, highlighting their role as building blocks for more complex molecules. nih.govmdpi.com The synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives is also an active area of research, with applications as intermediates for the synthesis of fused-ring compounds. nih.gov

While the synthesis of this compound itself would be a topic of study in organic synthesis, there is no evidence in the reviewed literature to suggest its current use as a reagent for the synthesis of other compounds.

Heterocyclic compounds, in general, have applications in materials science. nih.govmdpi.com Benzothiazole derivatives, for example, have found use in this field. scite.ai However, a specific search for materials science applications of this compound did not yield any results. The potential for this compound to be used in materials science would depend on its specific physical and chemical properties, which have not been detailed in the available academic literature.

The environmental fate of benzodiazepines, which contain a diazepine ring, has been a subject of academic research. Studies have shown that benzodiazepine (B76468) derivatives can be present in wastewater and surface water. nih.gov Research has been conducted on the degradation of benzodiazepines like diazepam in water treatment processes, including photocatalytic degradation. nih.govfrontiersin.org These studies often identify various transformation products. nih.gov For instance, one study identified five degradation products of diazepam using mass spectrometry. nih.gov

While the diazepine moiety of this compound is related to the structure of benzodiazepines, no academic studies were found that specifically investigate the environmental presence, degradation, or fate of this particular compound. It is conceivable that it could be studied as an emerging contaminant if its use becomes more widespread.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes to Complex Analogues

The synthesis of 3-(1,4-diazepan-1-yl)benzo[d]isothiazole analogues is crucial for expanding the chemical space and enabling comprehensive structure-activity relationship (SAR) studies. While general methods for the synthesis of benzo[d]isothiazoles and the functionalization of diazepanes are established, future research will likely focus on more efficient and versatile routes to complex derivatives.

Recent advances in synthetic methodologies for related heterocyclic systems provide a roadmap for this endeavor. For instance, palladium-catalyzed cross-coupling reactions have been extensively used for the synthesis of various benzodiazepine (B76468) derivatives and could be adapted for the construction of complex benzo[d]isothiazole-diazepane conjugates. mdpi.com Furthermore, multicomponent reactions, which allow for the construction of complex molecules in a single step, represent a promising avenue for the rapid generation of diverse libraries of analogues. nih.gov The development of novel cyclization strategies for the benzo[d]isothiazole core, as well as new methods for the selective functionalization of the diazepane ring, will be instrumental in creating a wider range of analogues for biological evaluation. openpharmaceuticalsciencesjournal.commdpi.com

An example of a synthetic approach to related 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides involves the reaction of 3-nitrobenzaldehyde (B41214) with a substituted 1,4-diazepane, followed by reduction of the nitro group and subsequent sulfonylation. openpharmaceuticalsciencesjournal.com This highlights the modular nature of synthesizing such compounds, where different substituted diazepanes and various sulfonyl chlorides can be employed to generate a library of analogues.

Advanced Computational Approaches for Predictive Modeling

Computational modeling is an indispensable tool in modern drug discovery, enabling the prediction of molecular properties, binding affinities, and potential biological activities, thereby guiding the design of more potent and selective compounds. For the this compound scaffold, several computational approaches can be leveraged.

Molecular Docking and Molecular Dynamics (MD) Simulations: These techniques can be used to predict the binding mode of analogues within the active site of a target protein. For example, in a study of benzo[d]isothiazole derivatives targeting the PD-1/PD-L1 interaction, molecular docking and MD simulations were used to elucidate the key interactions between the inhibitor and the PD-L1 protein. nih.gov This information is invaluable for designing new analogues with improved binding affinity and specificity.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies can be employed to build predictive models that correlate the structural features of the analogues with their biological activity. Such models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates. openpharmaceuticalsciencesjournal.com

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug discovery to identify candidates with favorable pharmacokinetic profiles. ugm.ac.idbiointerfaceresearch.com By applying these predictive models to virtual libraries of this compound analogues, researchers can filter out compounds with predicted liabilities before committing to their synthesis.

Exploration of New Biological Targets and Pathways (in vitro or in silico)

The benzo[d]isothiazole scaffold has been associated with a range of biological activities, suggesting that the this compound core could interact with multiple biological targets.

In vitro Screening: Screening of this compound and its analogues against a panel of kinases, G-protein coupled receptors (GPCRs), and ion channels could uncover novel biological activities. For instance, benzo[d]isothiazole derivatives have been identified as inhibitors of the PD-1/PD-L1 interaction, highlighting their potential in cancer immunotherapy. nih.gov Others have shown activity as agonists of the transient receptor potential cation channel subfamily M member 5 (TRPM5), suggesting a role in gastrointestinal motility. researchgate.net Furthermore, some benzo[d]isothiazole Schiff bases have exhibited antiproliferative activity against various cancer cell lines. nih.gov

In silico Target Prediction: Computational methods can be used to predict potential biological targets for the this compound scaffold. This can be achieved through pharmacophore modeling, where the 3D arrangement of chemical features of the scaffold is compared against a database of known pharmacophores for various biological targets. nih.gov Reverse docking, which involves docking the compound into the binding sites of a large number of proteins, can also be used to identify potential off-target effects and new therapeutic opportunities.

Potential Biological Target Class Example from Related Scaffolds Potential Therapeutic Area Reference
Immune CheckpointsPD-1/PD-L1 Interaction InhibitorsCancer Immunotherapy nih.gov
Ion ChannelsTRPM5 AgonistsGastrointestinal Disorders researchgate.net
KinasesEGFR InhibitorsCancer nih.gov
EnzymesGABA-aminotransferase inhibitorsEpilepsy wjarr.com

Integration with High-Throughput Screening for Probe Discovery

High-throughput screening (HTS) allows for the rapid testing of large compound libraries against a specific biological target, enabling the identification of "hit" compounds that can be further optimized into chemical probes or drug leads. The this compound scaffold is well-suited for inclusion in diversity-oriented synthesis and subsequent HTS campaigns.

A successful example of HTS leading to the discovery of active benzo[d]isothiazole derivatives is the identification of potent and selective agonists of TRPM5. researchgate.net This study demonstrates the power of HTS in uncovering novel biological activities for this scaffold. By creating a diverse library of this compound analogues and screening them against a wide range of biological targets, researchers can accelerate the discovery of novel chemical probes to investigate biological pathways and validate new drug targets. The development of 3D porous scaffold-based HTS platforms can further enhance the physiological relevance of these screens. mdpi.com

Design of Targeted Degradation Agents (e.g., PROTACs involving this scaffold as a ligand)

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.gov This technology offers a novel therapeutic modality to target proteins that have been traditionally considered "undruggable."

The this compound scaffold could serve as a ligand for a protein of interest (POI) in a PROTAC. The design of such a PROTAC would involve linking the benzo[d]isothiazole-diazepane moiety to a known E3 ligase ligand (e.g., derivatives of thalidomide (B1683933) or VHL ligands) via a flexible linker. nih.gov The diazepane ring, with its available nitrogen atoms, provides a convenient attachment point for the linker.

The development of a PROTAC based on this scaffold would require:

Identification of a protein of interest that binds to the this compound scaffold.

Synthesis of a library of PROTACs with varying linker lengths and attachment points on both the POI ligand and the E3 ligase ligand.

In vitro evaluation of the synthesized PROTACs for their ability to induce the degradation of the target protein.

The modular synthesis of PROTACs, often employing "click chemistry," facilitates the rapid assembly of these complex molecules. nih.govnih.gov While challenges such as high molecular weight and potential for unwanted homo-degradation exist, the superior degradation efficiency observed with some PROTAC designs makes this a compelling area for future research. nih.gov

Q & A

Q. What are the optimal synthetic routes for 3-(1,4-Diazepan-1-yl)benzo[d]isothiazole, and how is the product characterized?

The compound is synthesized via nucleophilic aromatic substitution by reacting 3-chloro-1,2-benzisothiazole with piperazine derivatives in ethanol at 80°C for 36 hours, yielding ~85% product . Characterization involves nuclear magnetic resonance (NMR; 1^1H and 13^{13}C) to confirm substitution patterns, mass spectrometry (MS) for molecular weight verification, and melting point analysis (215–217°C). For diazepane-substituted analogues, adjusting reaction solvents (e.g., isopropyl alcohol) and bases (e.g., K2_2CO3_3) can optimize yields .

Q. How does the sulfur atom in the benzo[d]isothiazole core influence molecular interactions?

The sulfur atom in the isothiazole ring enables σ-bond formation with metal cations (e.g., Pd2+^{2+}, Co2+^{2+}) via its unoccupied d-orbital, enhancing the stability of metal complexes compared to isoxazole analogues. This property is critical in designing coordination complexes for catalytic or medicinal applications .

Advanced Research Questions

Q. How can researchers design and stabilize metal complexes using this compound?

Palladium(II) complexes with trans-oriented benzo[d]isothiazole ligands exhibit planar geometries, stabilized by sulfur-metal bonding. Stability studies using potentiometric and photocolorimetric methods reveal the following trend for 1,2-azole complexes: pyrazole > isothiazole > isoxazole. To improve stability, introduce electron-withdrawing groups on the diazepane moiety, which enhance σ-donation to the metal center .

Q. What advanced methodologies resolve contradictions in reported biological activities of benzo[d]isothiazole derivatives?

Discrepancies in receptor binding (e.g., dopamine D3 vs. μ-opioid receptors) can arise from stereochemical variations or solvent effects. Use molecular docking and density functional theory (DFT) to model ligand-receptor interactions. For antiproliferative activity, validate results through dose-response assays (e.g., IC50_{50} determination) and comparative studies with structurally related controls .

Q. How can photochemical permutation strategies expand the synthetic utility of benzo[d]isothiazole derivatives?

Photochemical methods enable isomerization of azole systems (e.g., benzo[d]isothiazole to indazole) under UV light, providing access to derivatives that are challenging to synthesize via conventional routes. Optimize reaction conditions (wavelength, solvent polarity) to control regioselectivity and minimize side reactions .

Q. What analytical techniques are critical for resolving structural ambiguities in crystallographic studies?

Use SHELXL for crystal structure refinement, leveraging features like anisotropic displacement parameters and twin refinement to resolve disorder in the diazepane ring. Pair with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that influence packing .

Key Recommendations

  • For Synthesis: Prioritize ethanol or isopropyl alcohol as solvents to minimize byproducts in nucleophilic substitution reactions .
  • For Biological Studies: Cross-validate receptor binding data with orthogonal assays (e.g., radioligand displacement vs. functional cAMP assays) .
  • For Computational Analysis: Use Cambridge Structural Database (CSD) references to benchmark crystallographic parameters against known isothiazole structures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.